Digoxigenin bisdigitoxoside
Overview
Description
Digoxigenin bisdigitoxoside is a glycoside detectable in the body fluids of animals . It is used in assays to detect β-glucuronidase and biliary glycosidases, enzymes that break down glycosides . It is also a Na+/K±ATPase inhibitor .
Synthesis Analysis
Digoxigenin bisdigitoxoside is formed from digoxin by the cytochrome P450 (CYP) isoform CYP3A . A series of C3-O-neoglycosides and C3-MeON-neoglycosides of digoxigenin were synthesized by the Koenigs-Knorr and neoglycosylation method . Digoxigenin bisdigitoxoside and monodigitoxoside were prepared from digoxin by sodium periodate (NaIO4) oxidation and 6-aminocaproic acid hydrolysis .Molecular Structure Analysis
The chemical formula of Digoxigenin bisdigitoxoside is C35H54O11 . Its exact mass is 650.37 and its molecular weight is 650.810 .Chemical Reactions Analysis
Digoxigenin bisdigitoxoside is used in the labeling of nucleic acids for multiple applications . The digoxigenin is coupled to dUTP via an alkali-labile ester bond. The labeled dUTP can be easily incorporated by enzymatic nucleic acid synthesis using DNA polymerases .Physical And Chemical Properties Analysis
Digoxigenin bisdigitoxoside has a molecular formula of C35H54O11 and a molecular weight of 650.8 . Its solubility in DMSO and methanol is slightly soluble with sonication .Scientific Research Applications
Pharmacokinetics and Elimination : A study showed that bisdigitoxoside is eliminated primarily through nonrenal mechanisms in dogs, with a half-life of 18.5 hours. This elimination rate was not significantly increased in azotemic dogs, indicating stable pharmacokinetics even in renal impairment (Gierke et al., 1980).
Cardioactivity and Therapeutic Range : Research comparing the inotropic effects and therapeutic ranges of digoxin, digoxigenin bisdigitoxoside, and digoxigenin monodigitoxoside in cat heart-lung preparations found that bisdigitoxoside has a therapeutic range similar to that of digoxin. This suggests that different cardiac glycosides and their metabolites have varying therapeutic ranges (Böttcher et al., 1975).
Effects on Contractile Force and Transmembrane Potentials : Another study explored the effects of bisdigitoxoside on the force of contraction and transmembrane action potential in guinea‐pig papillary muscles. It was found that bisdigitoxoside, like other cardiac glycosides, had a positive inotropic effect and shortened the duration of the action potential (Lüllmann & Ravens, 1973).
Cross-Reactivity in Digoxin Immunoassays : Research into the cross-reactivity of digoxin metabolites in immunoassays found that bisdigitoxoside, among other metabolites, is measured to various extents as the parent digoxin compound in these assays. This finding has implications for the clinical interpretation of serum digoxin values (Valdes et al., 1984).
Metabolism in Human Hepatocytes : A study on the in vitro metabolism of digoxin and related compounds using human hepatocytes and liver microsomes demonstrated that bisdigitoxoside was not significantly metabolized, suggesting a minor role for cytochrome P450 in the stepwise cleavage of its sugars in humans (Lacarelle et al., 1991).
Safety And Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O11/c1-17-31(40)25(36)14-30(43-17)46-32-18(2)44-29(15-26(32)37)45-21-7-9-33(3)20(12-21)5-6-23-24(33)13-27(38)34(4)22(8-10-35(23,34)41)19-11-28(39)42-16-19/h11,17-18,20-27,29-32,36-38,40-41H,5-10,12-16H2,1-4H3/t17-,18-,20-,21+,22-,23-,24+,25+,26+,27-,29+,30+,31-,32-,33+,34+,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSBMKIZRSBFTA-AIDOXSFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CC[C@@H]5[C@@H]4C[C@H]([C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967440 | |
Record name | 3-{[2,6-Dideoxy-4-O-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Digoxigenin bisdigitoxoside | |
CAS RN |
5297-05-2 | |
Record name | Digoxigenin bisdigitoxoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5297-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Digoxigenin-bis(digitoxoside) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{[2,6-Dideoxy-4-O-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3β-[[2,6-dideoxy-4-O-(2,6-dideoxy-β-D-ribo-hexopyranosyl)-β-D\-ribo-hexopyranosyl]oxy]-12β,14-dihydroxy-5β-card-20(22)-enolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISDIGOXIGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPY8HS8NF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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